REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].Cl[C:12]1[CH:13]=[N:14][CH:15]=[C:16]([CH:20]=1)C(O)=O.C([N:23]([CH2:26]C)CC)C.C[N:29](C)C=O>ClCCl>[N:14]1[CH:13]=[CH:12][CH:20]=[CH:16][C:15]=1[C:26]1[N:23]=[C:7]([C:6]2[CH:5]=[N:4][CH:3]=[C:2]([Cl:1])[CH:10]=2)[O:8][N:29]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C(=O)Cl)C1
|
Name
|
|
Quantity
|
157 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C(=O)O)C1
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
pyrid-2-ylamidoxime
|
Quantity
|
137 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
404 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1=NOC(=N1)C=1C=NC=C(C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |